Ammonium nitrate crystal structure and polymorphism
Ammonium nitrate crystal structure and polymorphism
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Ammonium Nitrate
Abstract
Ammonium nitrate (NH₄NO₃) is a crystalline salt of significant industrial importance, primarily used as a high-nitrogen fertilizer and as a component in explosive mixtures.[1][2] Its solid-state behavior is characterized by a complex polymorphism, existing in several distinct crystal phases under different conditions of temperature and pressure.[1][3] These phase transitions are accompanied by changes in crystal structure, density, and volume, which have profound implications for its storage, handling, safety, and application.[2][4] This technical guide provides a comprehensive overview of the crystal structures and polymorphic transformations of ammonium nitrate. It details the crystallographic data for each phase, the thermodynamics of the transitions, and the standard experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in materials science and chemical engineering.
Polymorphic Phases of Ammonium Nitrate
Ammonium nitrate exhibits at least five stable polymorphic forms at atmospheric pressure, conventionally numbered I to V in order of decreasing temperature stability from the melting point.[3][5][6][7] Additional phases have been identified under conditions of high pressure or very low temperatures.[1][3][8] The transitions between these phases are reversible and occur at specific temperatures, though they can be influenced by factors such as moisture content, thermal history, and the presence of additives.[1][3][9]
The sequence of phase transitions upon heating from low temperature is typically V → IV → III → II → I.[5][7] However, for dry samples (moisture content < 0.1 wt%), the transition from phase IV often bypasses phase III, proceeding directly to phase II at a higher temperature.[1][6][7] This moisture-dependent behavior is a critical aspect of AN's physical chemistry.
Caption: Phase transition pathways of ammonium nitrate upon heating.
Crystallographic Data
The various polymorphs of ammonium nitrate have been characterized primarily by X-ray and neutron diffraction. Each phase possesses a unique crystal structure, which is summarized in the table below. The transition from one phase to another involves significant rearrangement of the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions.
| Phase | Temperature Range (°C) | Crystal System | Space Group |
| I | 125 to 169.6 | Cubic | Pm3m |
| II | 84 to 125 | Tetragonal | P4/mbm |
| III | 32 to 84 | Orthorhombic | Pnma |
| IV | -17 to 32 | Orthorhombic | Pmmn |
| V | < -17 | Tetragonal | P4₂/ncm |
| Table 1: Crystallographic data for the five principal polymorphic phases of ammonium nitrate at atmospheric pressure. Data sourced from multiple crystallographic studies.[1][5][10] |
Thermodynamics of Phase Transitions
The transitions between the polymorphic forms of ammonium nitrate are first-order phase transitions, characterized by a discontinuous change in enthalpy (latent heat) and volume. These thermodynamic properties are crucial for understanding the material's behavior during thermal cycling. The IV ↔ III transition is particularly problematic as it occurs near ambient temperatures and is associated with a significant volume change, leading to the physical degradation of AN prills or crystals.[2]
| Transition | Typical Temp. (°C) | ΔH (kcal/mol) | Volume Change (%) |
| V → IV | -17 | 0.13 | - |
| IV → III | 32 | 0.40 | +3.7 |
| III → II | 84 | 0.33 | -1.7 |
| II → I | 125 | 0.98 | +2.3 |
| Table 2: Thermodynamic data for ammonium nitrate phase transitions. The transition temperatures can vary based on purity, moisture, and heating/cooling rates.[4] |
Experimental Characterization Protocols
The study of ammonium nitrate polymorphism relies heavily on thermal analysis and diffraction techniques to identify transition temperatures, measure thermodynamic properties, and determine crystal structures.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol:
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Sample Preparation: A small quantity of ammonium nitrate (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. For studies on the effect of moisture, controlled amounts of water may be added, or non-hermetic pans may be used to allow interaction with the furnace atmosphere.[12]
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a stable thermal atmosphere.
-
Thermal Program: A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 5 or 10 °C/min) from a sub-ambient temperature (e.g., -50 °C) to just below its melting point (e.g., 150 °C).[11] This is often followed by a controlled cooling cycle at the same rate to observe the reverse transitions.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to phase transitions upon heating. The onset temperature of the peak is taken as the transition temperature, and the integrated area of the peak is proportional to the enthalpy of transition (ΔH).[13][14]
Temperature-Resolved X-ray Diffraction (XRD)
XRD is used to identify the crystal structure of each polymorph and to follow the structural changes that occur during a phase transition.[1][15]
Experimental Protocol:
-
Sample Preparation: A finely ground powder of ammonium nitrate is packed into a sample holder or a capillary tube. The sample is placed in a high-temperature or environmental chamber that allows for precise temperature control.[1][15]
-
Instrument Setup: A powder diffractometer equipped with a common X-ray source (e.g., CuKα radiation) is used. The chamber is purged with a dry gas (e.g., nitrogen) to control humidity.
-
Data Collection: A series of XRD patterns are collected at discrete temperatures or continuously as the temperature is ramped. For example, a pattern might be collected every 2-5 °C across the temperature range of interest (e.g., 25 °C to 140 °C).[1]
-
Data Analysis: Each diffraction pattern is analyzed to identify the crystalline phases present by comparing peak positions to known standards. Rietveld refinement can be used to determine the precise lattice parameters, space group, and atomic positions for each phase at a given temperature.[16]
Caption: Experimental workflow for characterizing AN polymorphism.
Conclusion
The polymorphism of ammonium nitrate is a rich and complex field with significant practical implications. The five principal phases (I-V) each have distinct crystal structures and thermodynamic properties. The transitions between these phases, particularly the moisture-sensitive IV ↔ III transition, are critical to the material's stability and safe handling. A thorough understanding of this behavior, achieved through standard analytical techniques like DSC and XRD, is essential for the optimization of processes in the fertilizer, explosives, and chemical industries. Ongoing research continues to explore methods for phase stabilization to mitigate the undesirable effects of thermal cycling.[4][17]
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